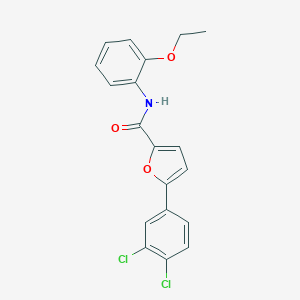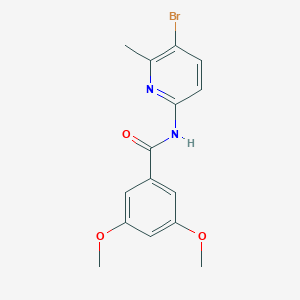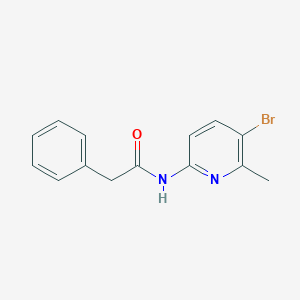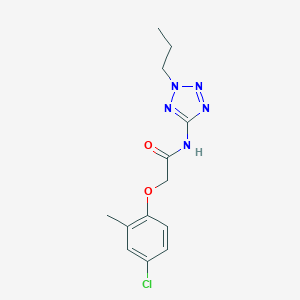![molecular formula C17H26N2O3 B251632 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This molecule has gained significant attention in the scientific community due to its potential therapeutic effects and its mechanism of action.
Mecanismo De Acción
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide works by inhibiting the activity of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide, which increases the levels of incretin hormones in the body. This leads to an increase in insulin secretion and a decrease in glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide has been shown to have other biochemical and physiological effects. It has been shown to improve beta-cell function, reduce inflammation, and improve lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide in lab experiments is its specificity for N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide, which allows for targeted inhibition of the enzyme. However, one limitation is that it may not be effective in all patients with type 2 diabetes, and further research is needed to identify patient populations that may benefit most from this treatment.
Direcciones Futuras
There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide. One area of research is the development of new N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict treatment response to N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide inhibitors. Additionally, there is a need for further research on the long-term effects of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide inhibition on beta-cell function and cardiovascular outcomes in patients with type 2 diabetes.
In conclusion, N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide is a promising molecule with potential therapeutic effects in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important area of study in the scientific community.
Métodos De Síntesis
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide is a complex process that involves several steps. The first step involves the preparation of 4-(2,2-dimethylpropanoylamino)-2-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with pentanamine to produce N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide.
Aplicaciones Científicas De Investigación
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[4-(2,2-dimethylpropanoylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-7-8-15(20)19-13-10-9-12(11-14(13)22-5)18-16(21)17(2,3)4/h9-11H,6-8H2,1-5H3,(H,18,21)(H,19,20) |
Clave InChI |
HFUOSLBAWAESRD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)


![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B251569.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
